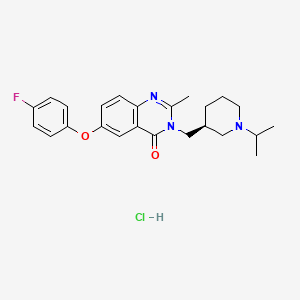

YIL781 hydrochloride

Description

Properties

IUPAC Name |

6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28FN3O2.ClH/c1-16(2)27-12-4-5-18(14-27)15-28-17(3)26-23-11-10-21(13-22(23)24(28)29)30-20-8-6-19(25)7-9-20;/h6-11,13,16,18H,4-5,12,14-15H2,1-3H3;1H/t18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQGRMONBDBMLSP-FERBBOLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)OC3=CC=C(C=C3)F)C(=O)N1CC4CCCN(C4)C(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=C(C=C(C=C2)OC3=CC=C(C=C3)F)C(=O)N1C[C@H]4CCCN(C4)C(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

YIL781 Hydrochloride: A Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

YIL781 hydrochloride is a potent and orally active small-molecule modulator of the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor type 1a (GHS-R1a). Its mechanism of action is complex, exhibiting properties of both a competitive antagonist and a biased agonist. This dual activity profile makes YIL781 a significant tool for dissecting the multifaceted signaling of the ghrelin system and a potential therapeutic agent for various metabolic and neurological disorders. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its distinct signaling pathways.

Core Mechanism of Action: Ghrelin Receptor Modulation

This compound primarily exerts its effects by binding to the ghrelin receptor (GHSR). The ghrelin receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand ghrelin, initiates a cascade of intracellular signaling events. These events are involved in a wide array of physiological processes, including appetite stimulation, growth hormone release, glucose homeostasis, and gut motility.[1][2]

YIL781 has been characterized as both a competitive antagonist and a biased agonist at the GHSR.[3][4] As a competitive antagonist, it blocks the binding of ghrelin, thereby inhibiting its downstream effects.[4][5] However, YIL781 also demonstrates biased agonism, meaning it selectively activates certain downstream signaling pathways while not engaging others, a feature that distinguishes it from the endogenous full agonist, ghrelin.[3][6]

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Species/Assay System | Value | Reference |

| Binding Affinity (Ki) | Ghrelin Receptor (GHS-R1a) | 17 nM | [4][7] |

| Antagonist Activity (pIC50) | Ghrelin-induced calcium response | 7.90 and 8.27 | [8] |

| Competitive Antagonist Activity (pKB) | In vitro assay | 7.54 | [4] |

| β-arrestin 1 Recruitment (Antagonist pA₂) | BRET Assay | 314 nM | [6] |

| β-arrestin 2 Recruitment (Antagonist pA₂) | BRET Assay | 414 nM | [6] |

| Gαq Activation (EC50) | BRET-based biosensor assay | 16 nM | [3] |

| Gα11 Activation (EC50) | BRET-based biosensor assay | 53 nM | [3] |

| Gαq Activation (% of ghrelin Emax) | BRET-based biosensor assay | 45% | [3] |

| Gα11 Activation (% of ghrelin Emax) | BRET-based biosensor assay | 43% | [3] |

| Motilin Receptor Affinity (Ki) | 6 µM | [4][7] |

Table 2: In Vivo Pharmacological Effects

| Effect | Animal Model | Dosage | Outcome | Reference |

| Glucose Homeostasis | Rats | 10 mg/kg (oral) | Improved glucose tolerance | [8] |

| Blood Glucose Level | Conscious mice | 0.1 to 5 μg/5 μl (intrathecal) | Attenuated ghrelin-induced up-regulation of blood glucose | [8] |

| Food Intake | Rat models (light phase) | Not specified | Increased food intake within the first 30 minutes | [3] |

| Gastric Emptying | Rat models | Not specified | Decreased gastric emptying | [3] |

| Seizure Activity | Mouse Kindling Model | Not specified | Longer and more severe seizures (pro-convulsive effect) | [3] |

| Body Weight | Diet-induced obese mice | Daily oral administration | Reduced food intake and weight loss | [5] |

| Blood Pressure & Heart Rate | Wild-type mice | Various doses | No significant change | [1] |

Signaling Pathways

The biased agonism of YIL781 is a critical aspect of its mechanism. While the endogenous ligand ghrelin activates multiple G-protein pathways (including Gαq/11, Gα12, and Gi/o) and promotes the recruitment of β-arrestin, YIL781 selectively activates the Gαq/11 and Gα12 signaling pathways without recruiting β-arrestin.[3] This differential engagement of downstream signaling pathways likely accounts for its unique pharmacological profile.

Caption: Differential signaling of YIL781 and ghrelin at the ghrelin receptor.

Experimental Protocols

The characterization of YIL781's mechanism of action has relied on a variety of experimental techniques. Below are detailed methodologies for key experiments.

In Vitro G-Protein Activation Assay (BRET-based)

This protocol is adapted from methodologies used to monitor G-protein activation.[3][6]

-

Objective: To quantify the activation of specific G-protein subunits (e.g., Gαq, Gα11) by YIL781 at the ghrelin receptor.

-

Cell Line: HEK293 cells or other suitable host cells.

-

Materials:

-

Plasmids encoding human ghrelin receptor (GHS-R1a).

-

BRET-based biosensors for G-protein subunits (e.g., Gα subunit fused to Renilla luciferase (Rluc) and a Gβγ subunit fused to a yellow fluorescent protein (YFP)).

-

Cell culture reagents.

-

Transfection reagent.

-

Luciferase substrate (e.g., coelenterazine (B1669285) h).

-

This compound and other test compounds.

-

Microplate reader capable of detecting BRET signals.

-

-

Procedure:

-

Cells are transiently co-transfected with plasmids for the GHS-R1a receptor and the G-protein BRET biosensors.

-

Transfected cells are seeded into 96-well plates and cultured.

-

Prior to the assay, cells are washed with a suitable buffer (e.g., HBSS).

-

The luciferase substrate is added to each well and incubated.

-

YIL781 or other test compounds are added at various concentrations.

-

The BRET signal is measured immediately using a microplate reader that can detect both the luciferase and fluorescent emissions.

-

-

Data Analysis:

-

The BRET ratio is calculated as the ratio of the fluorescence emission to the luciferase emission.

-

An increase in the BRET ratio indicates ligand-induced activation and subsequent conformational change of the G-protein complex.

-

Dose-response curves are generated to determine EC50 values.

-

In Vitro β-arrestin Recruitment Assay (BRET-based)

This protocol is similar to the G-protein activation assay but uses a different biosensor.[6]

-

Objective: To determine if YIL781 induces the recruitment of β-arrestin to the ghrelin receptor.

-

Procedure:

-

The procedure is the same as for the G-protein activation BRET assay, with the key difference being the co-transfection of cells with plasmids for GHS-R1a-Rluc and Venus-β-arrestin.

-

-

Data Analysis:

-

An increase in the BRET ratio indicates ligand-induced recruitment of β-arrestin to the receptor.

-

In Vivo Food Intake Study

This protocol provides a general framework for assessing the effects of ghrelin receptor ligands on food consumption in rodents.[3]

-

Objective: To evaluate the in vivo efficacy of YIL781 on food intake.

-

Animal Model: Male rats or mice.

-

Procedure:

-

Animals are housed individually and acclimatized to the experimental conditions.

-

Food and water are provided ad libitum unless otherwise specified by the experimental design (e.g., fasting period).

-

YIL781 or vehicle is administered via the desired route (e.g., oral gavage, intraperitoneal injection).

-

Pre-weighed food is provided, and food consumption is measured at specific time points (e.g., 30 min, 1h, 2h, 4h, 24h).

-

-

Data Analysis:

-

The amount of food consumed is calculated and compared between the YIL781-treated and vehicle-treated groups.

-

Statistical analysis is performed to determine the significance of any observed differences.

-

Logical Relationships and Experimental Workflow

The investigation of YIL781's mechanism of action follows a logical progression from in vitro characterization to in vivo validation.

Caption: Logical workflow for characterizing the mechanism of action of YIL781.

Conclusion

This compound is a multifaceted ghrelin receptor modulator with a well-defined, yet complex, mechanism of action. Its ability to act as a competitive antagonist while also exhibiting biased agonism towards Gαq/11 and Gα12 signaling pathways, without engaging β-arrestin, provides a unique pharmacological tool. The data presented in this guide highlights its potential for further investigation in the context of metabolic diseases, and potentially other conditions where the ghrelin system plays a key role. The detailed experimental protocols and visualized signaling pathways offer a comprehensive resource for researchers in the field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound, Ghrelin receptor antagonist (CAS 875258-85-8) | Abcam [abcam.com]

- 5. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. YIL 781 hydrochloride | Ghrelin Receptors | Tocris Bioscience [tocris.com]

- 8. medchemexpress.com [medchemexpress.com]

YIL781 Hydrochloride: A Technical Guide to its Ghrelin Receptor Binding Affinity and Biased Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of YIL781 hydrochloride, a selective ligand for the ghrelin receptor (GHS-R1a). YIL781 has garnered significant interest within the research community for its unique profile as a biased agonist, demonstrating distinct effects on downstream signaling pathways compared to the endogenous ligand, ghrelin. This document details its binding affinity, explores its biased signaling mechanism, and provides in-depth experimental protocols for its characterization.

Core Concepts: The Ghrelin Receptor and Biased Agonism

The ghrelin receptor, a G protein-coupled receptor (GPCR), is a key regulator of energy homeostasis, appetite, and growth hormone secretion.[1] Upon binding of its endogenous ligand, ghrelin, the receptor activates multiple intracellular signaling cascades, primarily through Gαq/11, Gαi/o, Gα12/13, and subsequent β-arrestin recruitment.[2]

YIL781 is classified as a biased ligand.[1][3] This means it selectively activates certain downstream signaling pathways while antagonizing others. Specifically, YIL781 demonstrates partial agonism towards the Gαq/11 and Gα12 pathways but acts as a neutral antagonist or weak inverse agonist for β-arrestin recruitment.[3][4] This biased signaling profile is thought to contribute to its specific in vivo effects, such as the modulation of glucose homeostasis and food intake.[1][5]

Quantitative Data Presentation

The following tables summarize the in vitro binding and functional parameters of this compound at the ghrelin receptor, providing a clear comparison of its activity across different signaling arms.

Table 1: In Vitro Receptor Binding Affinity of this compound

| Parameter | Value | Assay Type | Radioligand | Source |

| Kᵢ | 17 nM | Competitive Radioligand Binding | [¹²⁵I]-Ghrelin | [6][7] |

Table 2: In Vitro Functional Activity of YIL781 at the Ghrelin Receptor (GHS-R1a)

| Signaling Pathway | Parameter | Value | Assay Type | Notes | Source |

| Gαq Activation | EC₅₀ | 16 nM | BRET | Partial Agonist | [3][8] |

| Gαq Activation (% of ghrelin) | Eₘₐₓ | 45% | BRET | [3][8] | |

| Gα₁₁ Activation | EC₅₀ | 53 nM | BRET | Partial Agonist | [3][8] |

| Gα₁₁ Activation (% of ghrelin) | Eₘₐₓ | 43% | BRET | [3][8] | |

| Gα₁₂ Activation | - | Partial Agonist | BRET | [3] | |

| β-arrestin 1 Recruitment | Antagonist pA₂ | 314 nM | BRET | Neutral Antagonist | [9] |

| β-arrestin 2 Recruitment | Antagonist pA₂ | 414 nM | BRET | Neutral Antagonist | [9] |

| Calcium Response (Functional Antagonism) | pIC₅₀ | 7.90 - 8.27 | Calcium Mobilization Assay | Inhibits ghrelin-induced response | [2][8] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams illustrate the signaling pathways of the ghrelin receptor in response to ghrelin and YIL781, alongside typical experimental workflows.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Radioligand Binding Assay for Kᵢ Determination

Objective: To determine the binding affinity (Kᵢ) of this compound for the ghrelin receptor (GHS-R1a) through competitive displacement of a radiolabeled ligand.

Materials:

-

Receptor Source: Cell membranes prepared from HEK293 cells stably expressing human GHS-R1a.

-

Radioligand: [¹²⁵I-His⁹]-Ghrelin.[10]

-

Test Compound: this compound.

-

Non-specific Binding Control: Unlabeled ghrelin or another high-affinity GHS-R1a ligand (e.g., hexarelin) at a high concentration (e.g., 1 µM).[10]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[11]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[10]

-

Filtration: 96-well glass fiber filters (GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[11]

-

Equipment: 96-well microplates, FilterMate™ harvester, scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize cells expressing GHS-R1a in cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[11]

-

Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

-

150 µL of the membrane preparation.

-

50 µL of this compound at various concentrations (for competition curve) or buffer (for total binding) or non-specific control (for non-specific binding).

-

50 µL of [¹²⁵I-His⁹]-Ghrelin at a concentration near its K₋ (e.g., 0.3-0.5 nM).[10]

-

-

Incubation: Incubate the plate for 25-60 minutes at room temperature with gentle agitation.[10][11]

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked GF/C filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]

-

Quantification: Dry the filters and measure the retained radioactivity using a scintillation counter.[11]

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the log concentration of YIL781. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/K₋)), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.[11]

Bioluminescence Resonance Energy Transfer (BRET) Assays

Objective: To quantify the functional activity of YIL781 as a biased agonist at GHS-R1a by measuring G protein activation and β-arrestin recruitment.

1. G Protein Activation BRET Assay

Principle: This assay measures the interaction between the activated GHS-R1a and Gα subunits. A Renilla luciferase (Rluc8, the BRET donor) is fused to the C-terminus of GHS-R1a, and a yellow fluorescent protein (Venus, the BRET acceptor) is fused to a Gβγ subunit. Upon receptor activation by an agonist, the Gα subunit dissociates, leading to a conformational change that alters the distance or orientation between the donor and acceptor, resulting in a change in the BRET signal.[5][12]

Methodology:

-

Cell Culture and Transfection: Co-transfect HEK293 cells with plasmids encoding for GHS-R1a-Rluc8 and Venus-Gβγ.[9]

-

Assay Procedure:

-

Plate the transfected cells in a 96-well white microplate.

-

Add the Rluc substrate (e.g., coelenterazine (B1669285) h).

-

Measure the baseline BRET ratio.

-

Add YIL781 or ghrelin at various concentrations.

-

Measure the BRET ratio again after a short incubation period.

-

-

Data Analysis: The BRET ratio is calculated as the ratio of the light emitted by the acceptor to the light emitted by the donor. Plot the change in BRET ratio against the log concentration of the ligand to generate a dose-response curve and determine EC₅₀ and Eₘₐₓ values.[5]

2. β-Arrestin Recruitment BRET Assay

Principle: This assay measures the recruitment of β-arrestin to the activated GHS-R1a. The GHS-R1a is fused to Rluc8 (donor), and β-arrestin is fused to Venus (acceptor). Ligand-induced receptor activation and phosphorylation lead to the recruitment of Venus-β-arrestin to the receptor, bringing the donor and acceptor into close proximity and increasing the BRET signal.[13][14]

Methodology:

-

Cell Culture and Transfection: Co-transfect HEK293 cells with plasmids for GHS-R1a-Rluc8 and Venus-β-arrestin.[9]

-

Assay Procedure: The procedure is similar to the G protein activation BRET assay.

-

Data Analysis: To determine the antagonist potency (pA₂) of YIL781, perform dose-response curves for ghrelin in the presence of increasing concentrations of YIL781. The rightward shift of the ghrelin dose-response curve is used to calculate the pA₂ value.

In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT)

Objective: To evaluate the effect of YIL781 on glucose homeostasis in an animal model.

Materials:

-

Animal Model: Male Wistar rats or C57BL/6 mice.[1]

-

Test Compound: this compound formulated for oral gavage.

-

Vehicle Control.

-

Glucose Solution: 20% D-glucose in sterile saline.[15]

-

Equipment: Glucometer, test strips, restraining device.

Methodology:

-

Acclimatization and Fasting: Acclimatize the animals and fast them overnight (16-18 hours) with free access to water.[15]

-

Baseline Measurements: Record the body weight and measure baseline blood glucose from a tail snip.

-

Compound Administration: Administer YIL781 or vehicle orally (e.g., 10 mg/kg).[3]

-

Glucose Challenge: After a set time post-compound administration (e.g., 60 minutes), administer a glucose challenge via intraperitoneal injection (e.g., 2 g/kg body weight).[16]

-

Blood Glucose Monitoring: Measure blood glucose levels at specific time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).[15][16]

-

Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify the effect of YIL781 on glucose tolerance. A decrease in glucose AUC indicates improved glucose homeostasis.[17]

Conclusion

This compound is a valuable pharmacological tool for investigating the complex signaling of the ghrelin receptor. Its well-characterized binding affinity and, more importantly, its biased signaling profile, make it a key compound for dissecting the distinct physiological roles mediated by the Gαq/11/12 and β-arrestin pathways. The detailed protocols provided in this guide offer a framework for the consistent and rigorous evaluation of YIL781 and other ghrelin receptor modulators, aiding in the advancement of drug discovery efforts in metabolic and related diseases.

References

- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Frontiers | Biased Ghrelin Receptor Signaling and the Dopaminergic System as Potential Targets for Metabolic and Psychological Symptoms of Anorexia Nervosa [frontiersin.org]

- 5. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioluminescence Resonance Energy Transfer (BRET) Assay to Measure Gq Recruitment to the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural basis of human ghrelin receptor signaling by ghrelin and the synthetic agonist ibutamoren - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. [125I-His9]-Ghrelin, a novel radioligand for localizing GHS orphan receptors in human and rat tissue; up-regulation of receptors with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. researchgate.net [researchgate.net]

- 13. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mmpc.org [mmpc.org]

- 16. olac.berkeley.edu [olac.berkeley.edu]

- 17. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]

YIL781 Hydrochloride: A Technical Guide to its Application as a Ghrelin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

YIL781 hydrochloride is a potent and selective small-molecule antagonist of the growth hormone secretagogue receptor type 1a (GHS-R1a), more commonly known as the ghrelin receptor.[1][2] This technical guide provides an in-depth overview of the scientific applications of this compound, focusing on its mechanism of action, experimental use in preclinical models, and its potential therapeutic implications. The information presented herein is intended to serve as a comprehensive resource for researchers in the fields of metabolic disease, neuroscience, and drug development.

Introduction

Ghrelin, a 28-amino acid peptide hormone primarily produced by the stomach, is the endogenous ligand for the GHS-R1a.[2] The activation of this G protein-coupled receptor (GPCR) initiates a cascade of physiological responses, most notably the stimulation of appetite, regulation of energy homeostasis, and modulation of glucose metabolism.[2][3] Consequently, antagonism of the ghrelin receptor has emerged as a promising therapeutic strategy for the management of obesity, type 2 diabetes, and certain addiction disorders.

This compound has been identified as a competitive antagonist of the GHS-R1a, effectively blocking the downstream signaling initiated by ghrelin.[1] Preclinical studies have demonstrated its efficacy in improving glucose tolerance, suppressing appetite, and promoting weight loss.[1][2] Furthermore, research suggests a role for YIL781 in attenuating the rewarding effects of substances of abuse like cocaine.[4][5] This guide will detail the pharmacological properties of YIL781, provide standardized protocols for its use in key experiments, and present its effects through structured data and pathway diagrams.

Mechanism of Action: Ghrelin Receptor Antagonism

This compound exerts its pharmacological effects by competitively binding to the GHS-R1a, thereby preventing the binding of its endogenous ligand, ghrelin.[1] This antagonistic action inhibits the conformational changes in the receptor that are necessary for the activation of downstream intracellular signaling pathways.

The GHS-R1a is known to couple to several G protein subtypes, primarily Gαq/11, but also Gαi/o and Gα12/13, and can also recruit β-arrestin. Interestingly, YIL781 has been characterized as a biased antagonist. It selectively inhibits Gαq/11 and Gα12 signaling pathways without affecting β-arrestin recruitment. This biased antagonism may contribute to its specific pharmacological profile and could offer advantages in therapeutic applications by selectively modulating downstream signaling cascades.

Signaling Pathway Diagram

Caption: Antagonistic action of YIL781 on the GHS-R1a signaling pathway.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Pharmacological Profile of YIL781

| Parameter | Receptor | Assay Type | Value | Reference |

| Binding Affinity (Ki) | GHS-R1a | Radioligand Binding | 17 nM | [1] |

| Functional Antagonism (Kb) | GHS-R1a | [³⁵S]GTPγS Binding | 11 nM | [1] |

| Calcium Response Inhibition (pIC₅₀) | GHS-R1a | Intracellular Ca²⁺ Mobilization | 7.90 - 8.27 | [1] |

| Selectivity | Motilin Receptor | Radioligand Binding | Ki > 10 µM | [1] |

Table 2: In Vivo Efficacy of YIL781 in Animal Models

| Animal Model | Effect | YIL781 Dose | Administration Route | Outcome | Reference |

| Diet-Induced Obese (DIO) Mice | Weight Loss | 10 mg/kg (daily) | Oral | Up to 15% reduction in body weight | [2] |

| Sprague Dawley Rats | Improved Glucose Tolerance | 3 mg/kg | Oral | 19% reduction in glucose excursion | [1] |

| Conscious Mice | Attenuation of Ghrelin-Induced Hyperglycemia | 0.1 - 5 µg/5 µl | Intrathecal | Dose-dependent reduction in blood glucose | [1] |

| Cocaine-Sensitized Mice | Reduced Hyperlocomotion | 10 and 20 mg/kg | Intraperitoneal | Significant reduction in total distance traveled | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

GHS-R1a Radioligand Binding Assay

This protocol is for determining the binding affinity of YIL781 for the GHS-R1a.

Materials:

-

HEK293S cell membranes overexpressing GHS-R1a

-

[¹²⁵I]ghrelin (radioligand)

-

This compound (test compound)

-

Unlabeled ghrelin (for non-specific binding)

-

Assay Buffer: 25 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, 1 mM EDTA, 0.1% BSA

-

Wheat Germ Agglutinin SPA beads

-

96-well microplates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of YIL781 in assay buffer.

-

In a 96-well plate, add 25 µL of assay buffer (for total binding), 25 µL of 1 µM unlabeled ghrelin (for non-specific binding), or 25 µL of YIL781 dilutions.

-

Add 25 µL of 50 pM [¹²⁵I]ghrelin to all wells.

-

Pre-incubate a suspension of GHS-R1a expressing cell membranes with 5 mg/mL Wheat Germ Agglutinin SPA beads for 30 minutes.

-

Add 150 µL of the membrane/bead suspension to each well.

-

Incubate the plate for 2 hours at room temperature with gentle agitation.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total and competitor binding.

-

Determine the Ki value for YIL781 using competitive binding analysis software.

In Vitro Insulin (B600854) Secretion Assay from Pancreatic Islets

This protocol assesses the effect of YIL781 on glucose-stimulated insulin secretion.

Materials:

-

Isolated rat pancreatic islets

-

Collagenase and Ficoll gradient for islet isolation

-

Culture media (e.g., RPMI-1640)

-

Krebs-Ringer-HEPES buffer with 3 mM glucose

-

Ghrelin

-

This compound

-

20 mM glucose solution

-

Anti-insulin scintillation proximity assay (SPA) kit

Procedure:

-

Isolate pancreatic islets from male Sprague Dawley rats by collagenase digestion and Ficoll gradient separation.

-

Disperse islets into single cells using trypsin and seed in 96-well V-bottom plates. Culture overnight.

-

Wash cells and pre-incubate for 30 minutes at 37°C in Krebs-Ringer-HEPES buffer containing 3 mM glucose, with or without ghrelin and/or YIL781.

-

Stimulate insulin secretion by challenging the cells with 20 mM glucose for 30 minutes at 37°C.

-

Collect the supernatant.

-

Measure the insulin concentration in the supernatant using an anti-insulin SPA.

Diet-Induced Obesity (DIO) Mouse Model

This protocol describes the induction of obesity in mice and the subsequent treatment with YIL781.

Materials:

-

Male C57BL/6J mice (8 weeks old)

-

Standard chow diet

-

High-fat diet (HFD; e.g., 42% kcal from fat)

-

This compound

-

Vehicle control (e.g., saline)

-

Animal balance

-

Metabolic cages for food intake measurement

Procedure:

-

Randomize mice into two groups: one receiving standard chow and the other a high-fat diet.

-

Feed the respective diets for 15-19 weeks to induce obesity in the HFD group.[6][7]

-

After the induction period, divide the DIO mice into treatment and vehicle control groups.

-

Administer YIL781 (e.g., 10 mg/kg) or vehicle orally once daily.

-

Monitor body weight and food intake weekly.

-

At the end of the study, perform body composition analysis (e.g., DEXA) to assess fat and lean mass.

Experimental Workflow Diagram

Caption: Workflow for a diet-induced obesity study with YIL781.

Conclusion

This compound is a valuable research tool for investigating the physiological roles of the ghrelin system. Its potent and selective antagonism of the GHS-R1a makes it a suitable compound for preclinical studies aimed at understanding and developing treatments for metabolic disorders and addiction. The data and protocols presented in this guide offer a comprehensive resource for researchers to effectively utilize YIL781 in their experimental designs. The biased nature of its antagonism warrants further investigation to fully elucidate its therapeutic potential and to develop next-generation ghrelin receptor modulators with improved efficacy and safety profiles.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanistic Investigation of GHS-R Mediated Glucose-Stimulated Insulin Secretion in Pancreatic Islets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ghrelin receptor antagonism of hyperlocomotion in cocaine-sensitized mice requires βarrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ghrelin receptor antagonism of hyperlocomotion in cocaine-sensitized mice requires βarrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diet-induced obesity murine model [protocols.io]

- 7. content-assets.jci.org [content-assets.jci.org]

YIL781 Hydrochloride: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

YIL781 hydrochloride is a potent and selective small-molecule modulator of the ghrelin receptor (GHS-R1a), notable for its unique pharmacological profile as a biased agonist. Developed by Bayer, this quinazolinone derivative has been instrumental in dissecting the complex signaling pathways of the ghrelin receptor. Unlike the endogenous ligand ghrelin, which activates multiple downstream pathways, YIL781 selectively engages Gαq/11 and Gα12 signaling without promoting β-arrestin recruitment. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical evaluation of this compound, presenting key data in a structured format and detailing experimental protocols to support further research and development in the field of metabolic and endocrine disorders.

Introduction

The ghrelin receptor (GHS-R1a), a G protein-coupled receptor (GPCR), is a critical regulator of energy homeostasis, stimulating appetite, promoting weight gain, and modulating insulin (B600854) secretion. Its multifaceted physiological roles have made it an attractive target for therapeutic intervention in a range of conditions, including obesity, diabetes, and cachexia. The discovery of small-molecule ligands that can selectively modulate GHS-R1a signaling pathways offers the potential for more targeted therapies with improved side-effect profiles. This compound emerged from a drug discovery program at Bayer aimed at identifying novel ghrelin receptor antagonists. Subsequent characterization revealed its more nuanced role as a biased agonist, providing a valuable tool to explore the differential effects of GHS-R1a signaling.

Discovery and Synthesis

This compound, with the chemical name 6-(4-Fluorophenoxy)-2-methyl-3-[[(3S)-1-(1-methylethyl)-3-piperidinyl]methyl]-4(3H)-quinazolinone hydrochloride, is a quinazolinone derivative. The discovery of YIL781 was part of a broader effort to develop small-molecule ghrelin receptor antagonists. The general synthetic approach for this class of compounds involves a multi-step process culminating in the formation of the quinazolinone core, followed by the introduction of various substituents to optimize potency and pharmacokinetic properties.

While a specific, detailed synthesis protocol for YIL781 is not publicly available, the general synthesis of similar 4(3H)-quinazolinone derivatives has been described. These methods typically involve the cyclization of an anthranilic acid derivative to form the quinazolinone scaffold.

Mechanism of Action: A Biased Agonist

This compound is a selective ligand for the ghrelin receptor (GHS-R1a) with a binding affinity (Ki) of 17 nM.[1][2] It displays negligible affinity for the motilin receptor (Ki = 6 μM), indicating its selectivity.[1]

The most distinctive feature of YIL781 is its biased agonism. While initially characterized as an antagonist, further studies revealed that it selectively activates the Gαq/11 and Gα12 signaling pathways, acting as a partial agonist in this respect.[3][4] Crucially, it does not induce the recruitment of β-arrestin 1 or 2, pathways that are engaged by the endogenous ligand ghrelin.[3] This selective activation of a subset of downstream signaling pathways makes YIL781 a valuable pharmacological tool to investigate the physiological consequences of biased GHS-R1a signaling.

Signaling Pathway Diagram

References

YIL781 Hydrochloride: A Technical Guide to its Chemical Properties, Pharmacology, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

YIL781 hydrochloride is a potent and selective small-molecule modulator of the ghrelin receptor (GHS-R1a). Initially characterized as an antagonist, further studies have revealed a more complex pharmacological profile, including biased agonism. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the nuanced mechanism of action of this compound. Detailed summaries of its in vitro and in vivo pharmacological effects are presented, supported by structured data tables and detailed experimental protocols for key assays. Signaling pathway and experimental workflow diagrams are included to facilitate a deeper understanding of its biological context and practical application in research settings.

Chemical Structure and Physicochemical Properties

This compound is a synthetic, non-peptidic molecule. Its chemical identity and key properties are summarized below.

Chemical Structure:

-

IUPAC Name: 6-(4-Fluorophenoxy)-2-methyl-3-[[(3S)-1-(1-methylethyl)-3-piperidinyl]methyl]-4(3H)-quinazolinone hydrochloride[1]

-

Molecular Formula: C₂₄H₂₈FN₃O₂·HCl[1]

-

Molecular Weight: 445.96 g/mol [1]

-

CAS Number: 875258-85-8[1]

-

SMILES: CC1=NC2=C(C=C(C=C2)OC3=CC=C(C=C3)F)C(=O)N1C[C@H]4CCCN(C4)C(C)C.Cl

-

InChI Key: QQGRMONBDBMLSP-FERBBOLQSA-N[1]

A 2D representation of the chemical structure of YIL781 is provided in Figure 1.

Physicochemical Properties:

| Property | Value | Reference |

| Appearance | Solid | [1] |

| Purity | >99% | [1] |

| Solubility | Soluble in DMSO to 100 mM | [1] |

| Soluble in ethanol (B145695) to 100 mM | [1] | |

| Storage | Store under desiccating conditions at room temperature for up to 12 months |

Mechanism of Action and Signaling Pathway

This compound is a ligand for the ghrelin receptor (GHS-R1a), a G protein-coupled receptor (GPCR). Its mechanism of action is multifaceted, exhibiting both antagonistic and biased agonist properties.

As an antagonist, this compound competitively inhibits the binding of ghrelin to GHS-R1a, thereby blocking ghrelin-induced downstream signaling.[2] This is evident in its ability to inhibit the calcium response induced by ghrelin.[2]

More detailed investigations have revealed that this compound acts as a biased agonist. It selectively activates the Gαq/11 and Gα12 signaling pathways without promoting the recruitment of β-arrestin. This is in contrast to the endogenous ligand, ghrelin, which is a full agonist that activates multiple G-protein pathways and also engages β-arrestin.

The signaling pathway of this compound at the ghrelin receptor is depicted in the following diagram:

Pharmacological Properties

In Vitro Pharmacology

The in vitro activity of this compound has been characterized in various assays, demonstrating its potency and selectivity for the ghrelin receptor.

| Parameter | Value | Assay System | Reference |

| Ki | 17 nM | Radioligand binding assay (GHS-R1a) | [1] |

| pIC₅₀ | 7.90 and 8.27 | Ghrelin-induced calcium response | [2] |

| pKB | 7.54 | In vitro competitive antagonism | [1] |

| EC₅₀ (Gαq) | 16 nM | BRET-based Gαq activation assay | |

| EC₅₀ (Gα11) | 53 nM | BRET-based Gα11 activation assay | |

| Emax (Gαq) | 45% of ghrelin | BRET-based Gαq activation assay | |

| Emax (Gα11) | 43% of ghrelin | BRET-based Gα11 activation assay | |

| Ki (Motilin Receptor) | 6 µM | Radioligand binding assay (selectivity) | [1] |

In Vivo Pharmacology

Preclinical studies in rodent models have demonstrated the effects of this compound on various physiological processes.

| In Vivo Effect | Animal Model | Dosage and Administration | Outcome | Reference |

| Glucose Homeostasis | Rats | Oral | Produces a greater improvement in glucose homeostasis. | [2] |

| Blood Glucose Level | Mice | 0.1 to 5 µg/5 µl (i.t.) | Attenuates ghrelin-induced up-regulation of the blood glucose level. | [2] |

| Food Intake | Rats | Oral | Significantly increased food intake within the first 30 minutes in the light phase. | |

| Gastric Emptying | Rats | Oral | Decreased gastric emptying. | |

| Seizure Activity | Mice (Kindling Model) | Intraperitoneal | Pro-convulsive effect; longer and more severe seizures compared to control. |

Experimental Protocols

Bioluminescence Resonance Energy Transfer (BRET) Assay for G-protein Activation

This protocol describes a method to measure the activation of specific G-protein subtypes by this compound using a BRET-based biosensor assay.

Objective: To quantify the potency and efficacy of this compound in activating Gαq and Gα11 subunits coupled to the ghrelin receptor.

Materials:

-

Human Embryonic Kidney (HEK) 293T cells

-

Expression plasmids for human GHS-R1a

-

BRET-based biosensor plasmids (e.g., Gα subunit fused to Renilla luciferase (Rluc) and Gβγ subunit fused to a fluorescent protein like YFP)

-

Cell culture medium and reagents

-

Transfection reagent

-

96-well white opaque microplates

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Luciferase substrate (e.g., coelenterazine (B1669285) h)

-

This compound and other test compounds

-

Microplate reader capable of dual-wavelength luminescence detection

Methodology:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in appropriate media.

-

Co-transfect the cells with plasmids encoding GHS-R1a and the BRET biosensors for the G-protein of interest.

-

Incubate for 24-48 hours post-transfection to allow for protein expression.

-

-

Assay Preparation:

-

Harvest the transfected cells and resuspend them in assay buffer.

-

Dispense the cell suspension into the wells of a 96-well white opaque microplate.

-

-

Compound Addition and BRET Measurement:

-

Prepare serial dilutions of this compound and control compounds in assay buffer.

-

Add the compound dilutions to the respective wells.

-

Add the luciferase substrate (e.g., coelenterazine h) to all wells.

-

Immediately measure the luminescence at two wavelengths using a BRET-compatible plate reader (one for the Rluc emission, e.g., ~480 nm, and one for the YFP emission, e.g., ~530 nm).

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the emission intensity at the acceptor wavelength by the emission intensity at the donor wavelength.

-

A change in the BRET ratio upon ligand addition indicates G-protein activation.

-

Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Emax values.

-

The workflow for this assay is illustrated in the following diagram:

In Vivo Glucose Tolerance Test in Rats

This protocol provides a general framework for assessing the effect of this compound on glucose homeostasis.

Objective: To evaluate the in vivo efficacy of this compound in improving glucose tolerance.

Materials:

-

Male Wistar rats

-

This compound

-

Vehicle (e.g., polyethylene (B3416737) glycol/10 mM methanesulfonic acid 80:20)

-

Glucose solution (for intraperitoneal injection)

-

Glucometer and test strips

-

Oral gavage needles

-

Syringes and needles for IP injection

Methodology:

-

Animal Acclimation and Fasting:

-

Acclimate male Wistar rats to the housing conditions.

-

Fast the rats overnight (16-18 hours) before the experiment.

-

-

Compound Administration:

-

Administer this compound or vehicle to the fasted rats via oral gavage.

-

-

Glucose Challenge:

-

Five hours after compound administration, measure the fasting blood glucose level from a tail-tip blood sample using a glucometer.

-

Administer a 2 g/kg glucose challenge via intraperitoneal (IP) injection.

-

-

Blood Glucose Monitoring:

-

Measure blood glucose levels at 15, 30, and 60 minutes post-glucose challenge from tail-tip blood samples.

-

-

Data Analysis:

-

Plot the blood glucose concentration over time for each treatment group.

-

Calculate the area under the curve (AUC) for the glucose excursion.

-

Compare the AUC between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

-

Chemical Synthesis

A detailed, step-by-step protocol for the chemical synthesis of this compound is not publicly available and is likely considered proprietary information.

Conclusion

This compound is a valuable research tool for investigating the complex biology of the ghrelin receptor. Its unique biased signaling profile, selectively activating Gαq/11 and Gα12 pathways, offers a means to dissect the distinct physiological roles of these pathways downstream of GHS-R1a activation. The data and protocols presented in this guide provide a foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of modulating ghrelin signaling in metabolic and neurological disorders. Further research is warranted to fully characterize its pharmacokinetic profile and to explore the in vivo consequences of its biased agonism in a wider range of physiological and pathological models.

References

YIL781 Hydrochloride: A Technical Guide to a Biased Ghrelin Receptor Antagonist

CAS Number: 1640226-17-0

Note: Some suppliers may list the CAS number 875258-85-8 for what appears to be the same compound based on molecular formula and weight. Researchers should verify the CAS number with their specific source.

Introduction

YIL781 hydrochloride is a potent and selective small-molecule antagonist of the growth hormone secretagogue receptor 1a (GHS-R1a), more commonly known as the ghrelin receptor.[1] Emerging research has revealed a more complex pharmacological profile, characterizing YIL781 as a biased ligand. This means it selectively modulates downstream signaling pathways upon binding to the GHS-R1a receptor, offering a nuanced approach to receptor blockade beyond simple competitive antagonism.[1][2][3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visualizations of the associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals working in the fields of metabolism, endocrinology, and neuroscience.

Physicochemical Properties and Formulation

| Property | Value |

| Formal Name | 6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-(1-methylethyl)-3-piperidinyl]methyl]-4(3H)-quinazolinone, monohydrochloride |

| Molecular Formula | C24H28FN3O2 • HCl |

| Formula Weight | 446.0 g/mol |

| Purity | ≥98% |

| Formulation | A solid |

| Solubility | DMSO: 100 mM, Ethanol: 100 mM |

Mechanism of Action: A Biased Antagonist

YIL781 acts as a competitive antagonist at the ghrelin receptor, directly competing with the endogenous ligand ghrelin for binding.[5] However, its unique therapeutic potential lies in its biased signaling properties. Unlike a neutral antagonist that blocks all downstream signaling, YIL781 demonstrates partial agonism towards Gαq/11 and Gα12 signaling pathways while functioning as a neutral antagonist or weak inverse agonist for β-arrestin recruitment.[1][2] This selective activation and inhibition of distinct intracellular cascades make YIL781 a valuable tool for dissecting the complex signaling of the ghrelin receptor and for potentially developing therapies with improved side-effect profiles.

Ghrelin Receptor Signaling Pathways

The ghrelin receptor (GHS-R1a) is a G protein-coupled receptor (GPCR) that, upon activation by ghrelin, initiates a cascade of intracellular events through various G proteins and β-arrestin. YIL781 modulates these pathways in a biased manner.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Binding Affinity and Functional Activity

| Parameter | Value | Assay | Source(s) |

| Binding Affinity (Ki) | 17 nM | [125I]ghrelin displacement from recombinant GHS-R1a | [1] |

| Functional Affinity (Kb) | 11 nM | [35S]GTPγS functional assay | [5] |

| pIC50 (vs. Ghrelin) | 7.90, 8.27 | Ghrelin-induced calcium response | [6] |

| β-arrestin 1 Recruitment | 314 nM (Antagonist) | Ghrelin-induced recruitment | [1] |

| β-arrestin 2 Recruitment | 414 nM (Antagonist) | Ghrelin-induced recruitment | [1] |

| Gαq Activation (EC50) | 16 nM | BRET-based biosensor assay | [7] |

| Gα11 Activation (EC50) | 53 nM | BRET-based biosensor assay | [7] |

| Gαq Activation (Emax) | 45% (of ghrelin) | BRET-based biosensor assay | [7] |

| Gα11 Activation (Emax) | 43% (of ghrelin) | BRET-based biosensor assay | [7] |

Table 2: In Vivo Efficacy in Preclinical Models

| Animal Model | Treatment Dose | Route of Administration | Key Finding | Source(s) |

| Rat | 10 mg/kg | Oral | 23% decrease in glucose Area Under the Curve (AUC) during an Intraperitoneal Glucose Tolerance Test (IPGTT). | [1] |

| Rat | 0.3 mg/kg | Oral | Improved glucose homeostasis in an IPGTT by promoting insulin (B600854) secretion. | [8] |

| Mouse | 10 and 20 mg/kg | Intraperitoneal (i.p.) | Inhibits cocaine-induced hyperlocomotion. | [9] |

| Rat | 0.1 to 5 µg/5 µl | Intrathecal (i.t.) | Attenuates ghrelin-induced up-regulation of the blood glucose level. | [6] |

Experimental Protocols

In Vitro Assays

-

Objective: To determine the binding affinity (Ki) of YIL781 for the GHS-R1a receptor.

-

Methodology:

-

Membrane Preparation: Utilize membranes from a cell line overexpressing recombinant GHS-R1a (e.g., HEK293 or CHO cells).

-

Assay Components:

-

Radioligand: [125I]ghrelin

-

Test Compound: this compound at various concentrations.

-

Non-specific binding control: A high concentration of unlabeled ghrelin.

-

-

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of YIL781.

-

Separate bound from free radioligand via filtration.

-

Quantify the bound radioactivity using a gamma counter.

-

-

Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.[5]

-

-

Objective: To quantify the activation of specific G-protein subtypes by YIL781.

-

Methodology:

-

Cell Line: Human Embryonic Kidney (HEK) 293T cells.

-

Transfection: Co-transfect cells with plasmids encoding:

-

Human GHS-R1a receptor.

-

Gα subunit fused to Renilla luciferase (Rluc).

-

Gβγ subunit fused to a fluorescent protein (e.g., YFP).

-

-

Procedure:

-

Seed transfected cells into a 96-well plate.

-

Incubate cells with the luciferase substrate (e.g., coelenterazine (B1669285) h).

-

Add YIL781 at various concentrations.

-

Measure the Bioluminescence Resonance Energy Transfer (BRET) signal.

-

-

Data Analysis: An increase in the BRET ratio indicates G-protein activation.[7]

-

In Vivo Assays

-

Objective: To assess the effect of YIL781 on glucose clearance in vivo.

-

Methodology:

-

Animal Model: Male Sprague Dawley rats or C57BL/6 mice.

-

Procedure:

-

Fast animals overnight (12-16 hours) with free access to water.

-

Administer YIL781 (e.g., 10 mg/kg) or vehicle orally.

-

After a set time (e.g., 5 hours), administer a glucose challenge (2 g/kg) via intraperitoneal injection.

-

Measure blood glucose levels at baseline and at specified time points (e.g., 15, 30, 60, 90, 120 minutes) post-glucose challenge.

-

-

Data Analysis: Calculate the area under the curve (AUC) for glucose to determine the effect on glucose tolerance.[5]

-

-

Objective: To evaluate the effect of YIL781 on the locomotor-stimulating effects of cocaine.

-

Methodology:

-

Animal Model: Male C57BL/J6 mice.

-

Procedure:

-

Administer YIL781 (e.g., 5, 10, or 20 mg/kg) or vehicle via intraperitoneal injection.

-

After a pretreatment period (e.g., 15 minutes), administer cocaine (e.g., 20 mg/kg) or vehicle via intraperitoneal injection.

-

Immediately place the mice in an open-field arena and record locomotor activity for a set duration (e.g., 90 minutes).

-

-

Data Analysis: Quantify the total distance traveled and compare between treatment groups.[9]

-

YIL781 and β-arrestin-2 in Cocaine-Induced Hyperlocomotion

A significant finding is that the inhibitory effect of YIL781 on cocaine-induced hyperlocomotion requires the presence of β-arrestin-2 in dopamine (B1211576) neurons.[9] This suggests a novel mechanism where YIL781's interaction with the ghrelin receptor and subsequent modulation of β-arrestin-2 signaling can influence the neuro-adaptations associated with psychostimulant use.

Conclusion

This compound is a valuable research tool for investigating the multifaceted roles of the ghrelin receptor. Its biased signaling profile, particularly the differential modulation of G-protein and β-arrestin pathways, provides a unique opportunity to dissect the physiological and pathological processes regulated by GHS-R1a. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers aiming to explore the therapeutic potential of biased ghrelin receptor antagonism in metabolic disorders and addiction.

References

- 1. Ghrelin receptor antagonism of hyperlocomotion in cocaine-sensitized mice requires βarrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. G Protein and β-Arrestin Signaling Bias at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arresting the Development of Addiction: The Role of β-Arrestin 2 in Drug Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. G Protein and β-arrestin signaling bias at the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ghrelin Receptor Signaling in Health and Disease: A Biased View - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of Ghrelin(1–8) Analogues with Improved Stability and Functional Activity for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

YIL781 Hydrochloride: A Comprehensive Technical Review of its Role in Glucose Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

YIL781 hydrochloride is a potent, orally active antagonist of the ghrelin receptor (GHSR1a).[1][2] Emerging research has highlighted its significant potential in the regulation of glucose metabolism, positioning it as a molecule of interest for the development of novel therapeutics for metabolic disorders. This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on glucose homeostasis, and detailed experimental protocols utilized in its evaluation. Quantitative data from key studies are summarized, and signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of its pharmacological profile.

Introduction

The ghrelin receptor, GHSR1a, plays a crucial role in energy homeostasis, stimulating appetite and influencing glucose and lipid metabolism.[3][4] Ghrelin, the endogenous ligand for GHSR1a, has been shown to suppress insulin (B600854) secretion.[3][4] Consequently, antagonism of this receptor presents a promising therapeutic strategy for conditions characterized by impaired glucose tolerance and insulin resistance. This compound has been identified as a selective antagonist of GHSR1a with a Ki value of 17 nM. This document synthesizes the current knowledge on this compound's impact on glucose metabolism, providing a technical resource for the scientific community.

Mechanism of Action

This compound exerts its effects by competitively binding to the ghrelin receptor (GHSR1a), thereby blocking the downstream signaling initiated by endogenous ghrelin. Ghrelin's inhibitory effect on glucose-stimulated insulin secretion (GSIS) is a key target of YIL781. By antagonizing the ghrelin receptor, YIL781 effectively removes this inhibitory brake, leading to enhanced insulin release in response to glucose.[3][5]

Interestingly, YIL781 has also been characterized as a biased ligand of the GHSR1a. It selectively activates Gαq/11 and Gα12 signaling pathways while acting as a neutral antagonist or weak inverse agonist for β-arrestin recruitment.[6][7][8] This biased agonism suggests a nuanced mechanism of action that could be leveraged to selectively modulate specific physiological functions governed by the ghrelin receptor.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound at the ghrelin receptor in pancreatic β-cells.

Caption: YIL781 blocks ghrelin's inhibitory effect on insulin secretion.

Quantitative Data on Glucose Metabolism

The following tables summarize the key quantitative findings from in vivo and in vitro studies investigating the effects of this compound on glucose metabolism.

Table 1: In Vivo Effects of YIL781 on Glucose Homeostasis

| Animal Model | Treatment | Dose | Route | Key Finding | Source |

| Rat | YIL781 | 10 mg/kg | Oral | 23% decrease in glucose Area Under the Curve (AUC) during an Intraperitoneal Glucose Tolerance Test (IPGTT). | [6] |

| Diet-Induced Obese (DIO) Rat | YIL781 | - | - | Improved glucose tolerance. | [5][9] |

| Conscious Mice | YIL781 + Ghrelin | 5 µg + 5 µg | Intrathecal (i.t.) | Attenuated ghrelin-induced up-regulation of blood glucose level (-9.1% at 30 min; -14.9% at 60 min). | [1] |

| Conscious Mice | YIL781 alone | 0.1 to 5 µg/5 µl | Intrathecal (i.t.) | Did not affect blood glucose level. | [1] |

Table 2: In Vitro Effects of YIL781

| Assay | Parameter | Value | Source |

| Ghrelin-induced calcium response inhibition | pIC50 | 7.90 and 8.27 | [1][2] |

| Ghrelin receptor (GHS-R1a) binding affinity | Ki | 17 nM | |

| Ghrelin-induced β-arrestin 1 Recruitment (Antagonist) | Potency | 314 nM | [6] |

| Ghrelin-induced β-arrestin 2 Recruitment (Antagonist) | Potency | 414 nM | [6] |

| Gαq Activation (Biased Agonism) | EC50 | 16 nM | [8] |

| Gα11 Activation (Biased Agonism) | EC50 | 53 nM | [8] |

| Gαq Activation (% of ghrelin) | Emax | 45% | [8] |

| Gα11 Activation (% of ghrelin) | Emax | 43% | [8] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Intraperitoneal Glucose Tolerance Test (IPGTT)

This protocol is a standard method for assessing in vivo glucose tolerance and has been used to evaluate the effects of YIL781.[6]

Objective: To assess the effect of YIL781 on glucose clearance in vivo.

Materials:

-

Rodents (e.g., male Sprague Dawley rats or C57BL/6 mice)

-

This compound

-

Vehicle control

-

20% D-glucose solution (sterile)

-

Glucometer and test strips

-

Restraining device for blood sampling

Procedure:

-

Fast animals overnight for approximately 12-16 hours with free access to water.

-

Record the baseline body weight.

-

Administer YIL781 (e.g., 10 mg/kg) or vehicle orally (p.o.).

-

After a specified time (e.g., 5 hours post-dose), take a baseline blood glucose reading (t=0) from the tail vein.

-

Administer a 2 g/kg glucose challenge via intraperitoneal (i.p.) injection.

-

Measure blood glucose levels at 15, 30, 60, and 120 minutes post-glucose injection.

-

Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify glucose tolerance.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is used to determine the direct effects of compounds on insulin secretion from pancreatic islets.[6]

Objective: To evaluate the effect of YIL781 on ghrelin-mediated inhibition of glucose-stimulated insulin secretion.

Materials:

-

Isolated pancreatic islets (e.g., from rats)

-

Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations

-

Ghrelin

-

This compound

-

Insulin ELISA kit

Procedure:

-

Isolate pancreatic islets using a standard collagenase digestion method.

-

Pre-incubate islets in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 60 minutes at 37°C.

-

Divide islets into treatment groups:

-

Basal: Low glucose (e.g., 2.8 mM)

-

Stimulated: High glucose (e.g., 8.3 mM or 20 mM)

-

Ghrelin treatment: High glucose + ghrelin (e.g., 1 nM or 10 nM)

-

YIL781 treatment: High glucose + ghrelin + YIL781 (e.g., 1 µM)

-

-

Incubate for 60 minutes at 37°C.

-

Collect the supernatant for insulin measurement.

-

Quantify insulin concentration using an insulin ELISA kit according to the manufacturer's instructions.

Expected Outcome: YIL781 is expected to counteract the inhibitory effect of ghrelin on glucose-stimulated insulin secretion.[3][6]

Experimental Workflow Diagram

Caption: Workflow for in vivo and in vitro glucose metabolism experiments.

Discussion and Future Directions

The available data strongly suggest that this compound improves glucose tolerance primarily by enhancing glucose-dependent insulin secretion.[3][9] This is achieved through the antagonism of the ghrelin receptor on pancreatic β-cells, thereby mitigating the inhibitory influence of ghrelin.[5] The observation that YIL781 alone does not significantly alter basal glucose levels but acts in response to a glucose challenge highlights its potential as a glucose-dependent therapeutic agent, which could minimize the risk of hypoglycemia.[1][3]

The biased agonism of YIL781 opens up new avenues for research.[6][7][8] Dissecting the specific roles of the Gαq/11 and β-arrestin pathways in glucose metabolism could lead to the design of even more selective and efficacious ghrelin receptor modulators. Future studies should aim to:

-

Elucidate the long-term effects of YIL781 on insulin sensitivity and β-cell function.

-

Investigate the impact of its biased signaling profile on other metabolic parameters, such as food intake and body weight, in various preclinical models.[3][7]

-

Conduct further dose-response studies to establish a clearer therapeutic window.

-

Explore the potential of YIL781 in combination with other anti-diabetic agents.

Conclusion

This compound is a compelling ghrelin receptor antagonist with a well-defined mechanism for improving glucose homeostasis. Its ability to enhance glucose-stimulated insulin secretion, coupled with its favorable preclinical profile, underscores its potential as a therapeutic candidate for type 2 diabetes and other metabolic disorders. The detailed data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic utility of this compound and the broader field of ghrelin receptor modulation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ghrelin's second life: From appetite stimulator to glucose regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Effect of Ghrelin on Glucose-Insulin Homeostasis: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

YIL781 Hydrochloride: A Technical Guide to its Biased Agonism at the Growth Hormone Secretagogue Receptor (GHSR)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor, is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating energy homeostasis, appetite, and growth hormone release. Its complex signaling capabilities, involving multiple G protein pathways and β-arrestin recruitment, make it a compelling target for therapeutic intervention in metabolic and neuroendocrine disorders. YIL781 hydrochloride has emerged as a significant pharmacological tool due to its nuanced interaction with GHSR, exhibiting biased agonism. This technical guide provides an in-depth analysis of YIL781's pharmacological profile, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to support further research and drug development efforts.

Data Presentation: Quantitative Pharmacology of YIL781

The pharmacological activity of YIL781 at the human GHSR1a has been characterized through various in vitro assays. The data reveals a distinct profile of biased agonism, with preferential activation of G protein signaling pathways over β-arrestin recruitment.

Table 1: In Vitro Pharmacological Parameters of YIL781 at the Ghrelin Receptor (GHSR1a)

| Target | Assay Type | Parameter | Value | Reference |

| GHSR1a | Gαq Activation (BRET) | EC50 | 16 nM | [1] |

| Emax (% of ghrelin) | 45% | [1] | ||

| GHSR1a | Gα11 Activation (BRET) | EC50 | 53 nM | [1] |

| Emax (% of ghrelin) | 43% | [1] | ||

| GHSR1a | Calcium Response (Aequorin) - Antagonism of L-692,585 | IC50 | 185 ± 9.3 nM | [2] |

| GHSR1a | β-arrestin-2 Translocation - Antagonism of L-692,585 | IC50 | 1000 ± 260 nM | [2] |

| GHSR1a | Competitive Radioligand Binding ([¹²⁵I]-Ghrelin) | Ki | 17 nM |

Table 2: Comparative In Vitro Activity of Ghrelin at GHSR1a

| Compound | Target | Assay Type | Parameter | Value |

| Ghrelin | GHSR1a | Gq Activation (BRET) | EC50 | 1.8 ± 0.5 nM |

| Emax | 100% | |||

| Ghrelin | GHSR1a | Gi2 Activation (BRET) | EC50 | 1.6 ± 0.4 nM |

| Emax | 100% |

Signaling Pathways and Biased Agonism of YIL781

The endogenous ligand ghrelin is a balanced agonist, activating both G protein-dependent and β-arrestin-dependent signaling pathways upon binding to GHSR.[1][2] In contrast, YIL781 demonstrates biased agonism by selectively activating Gαq/11 and Gα12 signaling pathways while failing to recruit β-arrestin.[1] This biased signaling profile suggests that YIL781 can uncouple the anabolic and orexigenic effects of GHSR activation from other cellular processes mediated by β-arrestin.

References

YIL781 Hydrochloride: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

YIL781 hydrochloride has emerged as a significant modulator of the ghrelin receptor (GHS-R1a), a critical G protein-coupled receptor (GPCR) involved in a myriad of physiological processes including appetite, energy homeostasis, and glucose metabolism.[1] This technical guide provides an in-depth exploration of the downstream signaling pathways modulated by YIL781. Characterized as a biased ligand, YIL781 selectively activates specific G-protein pathways while concurrently acting as an antagonist or weak inverse agonist towards others, offering a nuanced approach to targeting the ghrelin system.[1][2] This document details its mechanism of action, presents quantitative data on its pharmacological activity, outlines key experimental protocols for its characterization, and provides visual representations of its signaling cascades.

Introduction to this compound and the Ghrelin Receptor

The ghrelin receptor, GHS-R1a, is a key therapeutic target for metabolic and endocrine disorders.[3][4] Its endogenous ligand, ghrelin, stimulates a wide range of signaling pathways upon binding, leading to diverse physiological effects. This compound is a potent, orally active, small-molecule antagonist of the ghrelin receptor.[5] However, its pharmacological profile is more complex than that of a simple antagonist. It has been identified as a biased ligand, meaning it can differentially modulate downstream signaling pathways, leading to a unique physiological footprint.[1][2] This biased agonism is particularly evident in its selective activation of the Gαq/11 and Gα12 pathways, while showing no intrinsic activity for β-arrestin recruitment.[2][3]

Mechanism of Action: Biased Agonism at the GHS-R1a Receptor

YIL781 acts as a competitive antagonist at the GHS-R1a, directly competing with ghrelin for binding.[1] Its unique characteristic lies in its ability to selectively activate certain downstream signaling cascades. While it antagonizes ghrelin-induced β-arrestin recruitment, it simultaneously acts as a partial agonist for the Gαq/11 pathway.[2] This biased signaling profile distinguishes it from other GHS-R1a modulators and may contribute to its specific in vivo effects, such as its pronounced impact on glucose homeostasis.[1]

Gαq/11 and Gα12 Pathway Activation

Studies have demonstrated that YIL781 selectively activates the Gαq/11 and Gα12 signaling pathways.[2][3] This activation is partial compared to the endogenous full agonist, ghrelin. The Gαq/11 pathway is known to be involved in the regulation of intracellular calcium levels, while the Gα12 pathway is implicated in cellular processes such as cytoskeletal rearrangement. The selective engagement of these pathways by YIL781 is a key aspect of its mechanism of action.

β-Arrestin Pathway Modulation

In contrast to its agonist activity on Gαq/11 and Gα12, YIL781 acts as a weak inverse agonist for β-arrestin 1 and β-arrestin 2 recruitment.[2] This means that it not only fails to promote the recruitment of β-arrestin to the receptor but can also reduce the basal level of β-arrestin association. This is significant because β-arrestin signaling is involved in receptor desensitization, internalization, and the activation of distinct signaling pathways. By avoiding β-arrestin recruitment, YIL781 may lead to a more sustained and specific cellular response.

Quantitative Pharmacological Data

The in vitro activity of YIL781 has been characterized using various cellular assays. The following tables summarize the key quantitative data, providing a comparative perspective with other ghrelin receptor ligands.

| Compound | Target | Assay Type | Parameter | Value | Reference |

| YIL781 | GHS-R1a | Gαq Activation | EC50 | 16 nM | [6] |

| YIL781 | GHS-R1a | Gα11 Activation | EC50 | 53 nM | [6] |

| YIL781 | GHS-R1a | Gαq Activation (% of ghrelin) | Emax | 45% | [6] |

| YIL781 | GHS-R1a | Gα11 Activation (% of ghrelin) | Emax | 43% | [6] |

| YIL781 | GHS-R1a | Calcium Response Inhibition (vs. ghrelin) | pIC50 | 7.90 - 8.27 | [5] |

| YIL781 | GHS-R1a | Competitive Binding | Ki | 17 nM | |

| Abb13d | GHS-R1a | Gαq Inverse Agonism | IC50 | 335 nM | [6] |

Table 1: In Vitro Pharmacological Parameters of YIL781 and Comparator Compound.

In Vivo Effects of YIL781

Preclinical studies in animal models have revealed the physiological consequences of YIL781's unique signaling profile.

| Effect | Animal Model | Dosage | Outcome | Reference |

| Food Intake | Mice | Not specified | Decreased food intake | [2] |

| Gastric Emptying | Mice | Not specified | Decreased gastric emptying | [2] |

| Glucose Homeostasis | Rats | 10 mg/kg (oral) | Improved glucose tolerance, increased glucose-dependent insulin (B600854) secretion | [7][8] |

| Body Weight | Diet-induced obese mice | Daily oral administration | Reduced body weight due to selective loss of fat mass | [7][8] |

Table 2: Summary of In Vivo Effects of YIL781.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex interactions and methodologies discussed, the following diagrams have been generated using Graphviz.

Caption: Ghrelin receptor signaling pathways activated by Ghrelin and YIL781.

Caption: Workflow for BRET-based G-protein activation assay.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of YIL781 to the GHS-R1a receptor.

-

Cell Membranes: Prepare cell membranes from a stable cell line overexpressing the human GHS-R1a receptor.

-

Assay Buffer: Use a suitable buffer, for example, 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA.[1]

-

Radioligand: [125I]-His9-Ghrelin is commonly used as the radioligand.[1]

-

Procedure:

-

In a 96-well plate, incubate a fixed concentration of the radioligand with varying concentrations of unlabeled YIL781 and the cell membranes.

-

Incubate for 60 minutes at room temperature to allow binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate the Ki value using non-linear regression analysis of the competition binding curve.

-

Bioluminescence Resonance Energy Transfer (BRET) Assay for G-Protein Activation

This assay directly measures the activation of specific G-protein subtypes by YIL781.[6]

-

Cell Culture and Transfection:

-

Use a suitable cell line, such as HEK293T.

-

Transiently co-transfect the cells with plasmids encoding the human GHS-R1a receptor and BRET-based biosensors for specific G-protein subunits.[6] These biosensors typically consist of a Gα subunit fused to Renilla luciferase (Rluc) and a Gβγ subunit fused to a yellow fluorescent protein (YFP).[6]

-

-

Assay Procedure:

-

Plate the transfected cells in a 96-well plate.

-

24-48 hours post-transfection, replace the culture medium with a suitable assay buffer.

-

Add varying concentrations of YIL781 or a control compound to the wells.

-

Add the Rluc substrate (e.g., coelenterazine (B1669285) h).

-

Measure the light emission at the wavelengths corresponding to Rluc and YFP using a BRET-compatible plate reader.

-

The BRET ratio is calculated as the ratio of YFP emission to Rluc emission. An increase in the BRET ratio indicates G-protein activation.

-

Determine EC50 and Emax values by fitting the dose-response data to a sigmoidal curve.

-

Conclusion

This compound represents a significant advancement in the modulation of the ghrelin receptor. Its characterization as a biased ligand, selectively activating Gαq/11 and Gα12 pathways while antagonizing β-arrestin recruitment, provides a unique pharmacological tool for dissecting the complex signaling of the GHS-R1a receptor. The in vivo data demonstrating its ability to improve glucose homeostasis and promote weight loss underscore its therapeutic potential.[7][8] The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic applications of YIL781 and other biased GPCR ligands.

References

- 1. benchchem.com [benchchem.com]

- 2. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Progress in Small Molecule and Biologic Therapeutics Targeting Ghrelin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Small-molecule ghrelin receptor antagonists improve glucose tolerance, suppress appetite, and promote weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]

YIL781 Hydrochloride: A Technical Guide to its Selectivity for the Ghrelin Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of YIL781 hydrochloride for the ghrelin receptor (GHSR1a). YIL781 has been characterized as a potent and selective ligand, exhibiting a complex pharmacological profile that includes competitive antagonism, partial agonism, and biased signaling. This document summarizes key quantitative data, details the experimental methodologies used for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of its mode of action.

Core Data Presentation